molecular formula C15H18N4O3S B2663803 methyl [(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate CAS No. 689746-52-9

methyl [(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate

Cat. No.: B2663803
CAS No.: 689746-52-9
M. Wt: 334.39
InChI Key: ZGXMTKALXBTTJP-UHFFFAOYSA-N
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Description

“Methyl [(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . This compound also contains a phenylacetyl group, a methyl group, and an acetate group.


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a methyl group at the 4-position and a thioacetate group at the 3-position. The 5-position of the triazole ring is substituted with a phenylacetylaminomethyl group .

Scientific Research Applications

  • Synthesis and Characterization : This compound has been synthesized and characterized in studies focusing on molecular structure and properties. For instance, in a study on click synthesis and brine shrimp cytotoxicity assay, similar compounds were characterized using techniques like FT-IR, NMR spectroscopy, and X-ray diffraction analyses (Ahmed et al., 2016).

  • Electrochemical Behavior : Research on related triazoles has investigated their electrochemical properties in aqueous-alcoholic media. This includes studies on electrooxidation and electrochemical techniques like voltammetry and coulometry (Fotouhi et al., 2002).

  • Pharmacological Properties : Some derivatives of this compound have been studied for their pharmacological properties, particularly their effects on the central nervous system (CNS) in animal models (Maliszewska-Guz et al., 2005).

  • Antimicrobial Activities : Certain derivatives have been synthesized and tested for their antimicrobial activities. This includes evaluations against pathogenic bacterial strains like Escherichia coli and Staphylococcus aureus (Virmani & Hussain, 2014).

  • Synthesis of New Derivatives : There has been research into the synthesis of new derivatives of this compound, exploring their potential uses in various applications. Studies have looked into the synthesis processes and the properties of these new derivatives (Dzygiel et al., 2004).

Future Directions

The future directions for research on “methyl [(4-methyl-5-{[(phenylacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, these compounds could be of interest in the development of new therapeutic agents .

Properties

IUPAC Name

methyl 2-[[4-methyl-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-19-12(17-18-15(19)23-10-14(21)22-2)9-16-13(20)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXMTKALXBTTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)CNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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